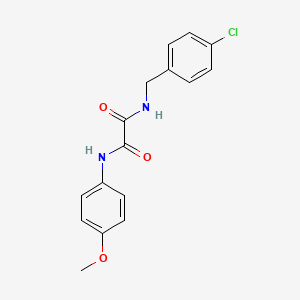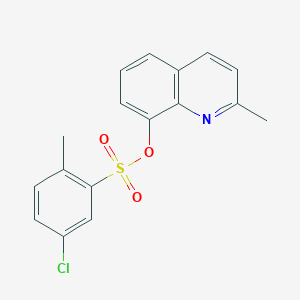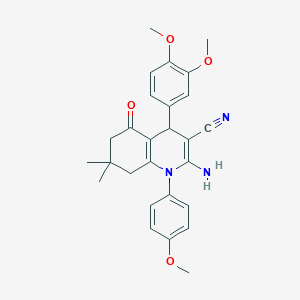
N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide, also known as CPP-115, is a chemical compound that belongs to the class of cyclopropane carboxamides. It is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase, which is involved in the metabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用機序
N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide acts as a potent inhibitor of GABA transaminase, the enzyme responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and reduced neuronal excitability. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission and reduced neuronal excitability. This has been demonstrated in animal studies, where N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide has been shown to reduce seizure activity in models of epilepsy. N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting potential therapeutic applications in these disorders.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide is its potent inhibitory effect on GABA transaminase, which makes it a valuable tool for studying the role of GABA in the brain. However, one limitation of N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the potential toxicity of N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide at high doses needs to be carefully evaluated in future studies.
将来の方向性
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase, which could have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the potential therapeutic applications of N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide in other neurological and psychiatric disorders, such as addiction, schizophrenia, and bipolar disorder. Finally, the development of novel drug delivery systems for N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide could improve its pharmacokinetic properties and enhance its therapeutic potential.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide involves the reaction of 2-phenylcyclopropanecarboxylic acid with thionyl chloride, followed by the addition of 3-chloro-2-methyl aniline and triethylamine. The resulting product is purified by column chromatography to obtain N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide in high yield and purity.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission and reduced excitability of neurons. This makes N-(3-chloro-2-methylphenyl)-2-phenylcyclopropanecarboxamide a promising candidate for the treatment of epilepsy, which is characterized by excessive neuronal excitability and seizures.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-11-15(18)8-5-9-16(11)19-17(20)14-10-13(14)12-6-3-2-4-7-12/h2-9,13-14H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJNKOGXNCZEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-phenylcyclopropane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5129033.png)


![5-{3,5-dichloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129058.png)

![2-[(acetyloxy)methyl]-6-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B5129074.png)
![3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5129080.png)
![5-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5129086.png)
![3-isobutyl-1-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5129094.png)

![2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5129102.png)
![8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5129106.png)
![1-(4-biphenylyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5129116.png)